SB269652

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

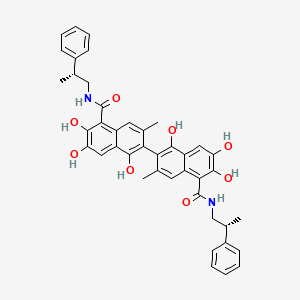

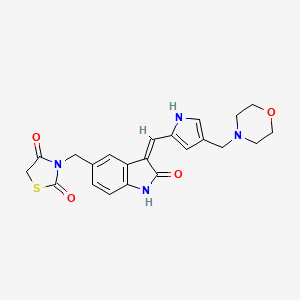

SB269652 es un ligando bitópico que actúa como un modulador alostérico negativo de los receptores de dopamina D2 y D3. Es conocido por su capacidad única de unirse simultáneamente al sitio de unión ortostérico y a un bolsillo de unión secundario en estos receptores .

Métodos De Preparación

La síntesis de SB269652 implica varios pasos, comenzando con la preparación de la porción de tetrahidroisoquinolinaLas condiciones de reacción típicamente implican el uso de solventes orgánicos y catalizadores para facilitar la formación del producto deseado . Los métodos de producción industrial pueden variar, pero generalmente siguen rutas sintéticas similares con optimizaciones para la ampliación y la mejora del rendimiento .

Análisis De Reacciones Químicas

SB269652 se somete a diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar la porción de tetrahidroisoquinolina, afectando potencialmente sus propiedades de unión.

Reducción: Las reacciones de reducción se pueden utilizar para modificar el grupo indolo-2-carboxamida.

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y de los reactivos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales que modifican las propiedades farmacológicas del compuesto .

Aplicaciones Científicas De Investigación

SB269652 tiene una amplia gama de aplicaciones de investigación científica:

Química: Sirve como una sonda química para estudiar la dinámica de unión de los receptores de dopamina.

Biología: Los investigadores lo utilizan para investigar los roles fisiológicos de los receptores de dopamina D2 y D3 en varios procesos biológicos.

Mecanismo De Acción

SB269652 ejerce sus efectos uniéndose tanto al sitio de unión ortostérico como a un bolsillo de unión secundario en los receptores de dopamina D2 y D3. Este modo de unión bitópico le permite actuar como un modulador alostérico negativo, reduciendo la respuesta de los receptores a la dopamina. Los objetivos moleculares involucrados incluyen el sitio de unión ortostérico y el bolsillo de unión secundario, con interacciones clave que involucran las porciones de tetrahidroisoquinolina e indolo-2-carboxamida .

Comparación Con Compuestos Similares

SB269652 es único entre los moduladores de los receptores de dopamina debido a su modo de unión bitópico. Los compuestos similares incluyen:

N-{(1r,4r)-4-[2-(7-ciano-1,2,3,4-tetrahidroisoquinolin-2-il)etil]ciclohexil}-1H-indolo-2-carboxamida: Este compuesto también se dirige a los receptores de dopamina pero carece del modo de unión bitópico de this compound.

Antagonistas ortostéricos: Estos compuestos se unen solo al sitio ortostérico y no exhiben el mismo nivel de selectividad y modulación que this compound.

La capacidad de this compound para modular la actividad del receptor a través de la unión alostérica lo diferencia de estos compuestos similares, ofreciendo ventajas únicas en términos de selectividad y potencial terapéutico .

Propiedades

IUPAC Name |

N-[4-[2-(7-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N4O/c28-17-20-5-8-21-12-14-31(18-23(21)15-20)13-11-19-6-9-24(10-7-19)29-27(32)26-16-22-3-1-2-4-25(22)30-26/h1-5,8,15-16,19,24,30H,6-7,9-14,18H2,(H,29,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLGOAQPUQITLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CCN2CCC3=C(C2)C=C(C=C3)C#N)NC(=O)C4=CC5=CC=CC=C5N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1H-indol-2-yl)-2-[[5-[2-(4-methylphenyl)ethynyl]thiophen-2-yl]sulfonylamino]propanoic acid](/img/structure/B610628.png)

![4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide;hydrochloride](/img/structure/B610629.png)

![4-(1,2-oxazol-3-yl)-12-oxa-3,5,8-triazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene](/img/structure/B610638.png)